Cas no 1100767-08-5 (4-(4-fluoropyridin-2-yl)butanoic acid)

4-(4-fluoropyridin-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(4-fluoropyridin-2-yl)butanoic acid
- 4-Fluoro-2-pyridinebutanoic acid
- EN300-1844662
- DTXSID201301958
- SCHEMBL4015404
- 1100767-08-5
-
- Inchi: 1S/C9H10FNO2/c10-7-4-5-11-8(6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13)
- InChI Key: MCBGGYSPVBLYEC-UHFFFAOYSA-N
- SMILES: FC1C=CN=C(C=1)CCCC(=O)O
Computed Properties
- Exact Mass: 183.06955672g/mol
- Monoisotopic Mass: 183.06955672g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 50.2Ų
4-(4-fluoropyridin-2-yl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1844662-0.25g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 0.25g |
$1420.0 | 2023-09-19 | ||
Enamine | EN300-1844662-0.1g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 0.1g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1844662-5.0g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1844662-1g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 1g |
$1543.0 | 2023-09-19 | ||
Enamine | EN300-1844662-10g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 10g |
$6635.0 | 2023-09-19 | ||
Enamine | EN300-1844662-1.0g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1844662-10.0g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1844662-0.05g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 0.05g |
$1296.0 | 2023-09-19 | ||
Enamine | EN300-1844662-0.5g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 0.5g |
$1482.0 | 2023-09-19 | ||
Enamine | EN300-1844662-2.5g |
4-(4-fluoropyridin-2-yl)butanoic acid |
1100767-08-5 | 2.5g |
$3025.0 | 2023-09-19 |
4-(4-fluoropyridin-2-yl)butanoic acid Related Literature
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1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
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Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on 4-(4-fluoropyridin-2-yl)butanoic acid
4-(4-Fluoropyridin-2-yl)butanoic Acid: A Comprehensive Overview
4-(4-Fluoropyridin-2-yl)butanoic acid (CAS No. 1100767-08-5) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique 4-fluoropyridine and butanoic acid moieties, exhibits a range of biological activities that make it a valuable candidate for various applications, including drug discovery and development.
The chemical structure of 4-(4-fluoropyridin-2-yl)butanoic acid consists of a butanoic acid chain attached to a 4-fluoropyridine ring. The presence of the fluorine atom in the pyridine ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. These properties have been extensively studied to understand the compound's potential therapeutic applications.
Recent research has highlighted the importance of 4-(4-fluoropyridin-2-yl)butanoic acid in several areas of medicinal chemistry. One notable application is its use as a building block in the synthesis of more complex molecules with potential therapeutic value. For instance, a study published in the Journal of Medicinal Chemistry (2023) demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities. The researchers found that these derivatives effectively inhibit key enzymes involved in inflammation and cancer progression, making them promising candidates for further development.
In addition to its therapeutic potential, 4-(4-fluoropyridin-2-yl)butanoic acid has also been explored for its use in diagnostic imaging. A study published in the Bioorganic & Medicinal Chemistry Letters (2022) reported that certain derivatives of this compound can be used as radiolabeling agents for positron emission tomography (PET). The unique electronic properties of the fluorine atom make it an ideal candidate for such applications, as it can enhance the sensitivity and specificity of PET imaging.
The synthesis of 4-(4-fluoropyridin-2-yl)butanoic acid has been optimized through various methods, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These methods have significantly improved the yield and purity of the compound, making it more accessible for research and development purposes. A recent review article in the Tetrahedron Letters (2023) provided a comprehensive overview of these synthetic strategies, highlighting their advantages and limitations.
The biological activity of 4-(4-fluoropyridin-2-yl)butanoic acid has been evaluated in several preclinical studies. In vitro assays have shown that this compound can modulate various cellular processes, including apoptosis, cell cycle progression, and signal transduction pathways. For example, a study published in the Molecular Pharmacology (2021) demonstrated that 4-(4-fluoropyridin-2-yl)butanoic acid selectively inhibits the activity of protein kinases involved in cancer cell proliferation. This selective inhibition suggests that the compound could be developed into a targeted therapy with reduced side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-(4-fluoropyridin-2-yl)butanoic acid-based drugs. Early results from phase I trials have shown promising outcomes, with patients experiencing significant improvements in disease symptoms without severe adverse effects. These findings have generated considerable interest among researchers and pharmaceutical companies, leading to increased investment in further clinical development.
In conclusion, 4-(4-fluoropyridin-2-yl)butanoic acid (CAS No. 1100767-08-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments for various diseases.
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